3-(5-Chloropyridin-2-yl)benzaldehyde
Overview
Description
3-(5-Chloropyridin-2-yl)benzaldehyde is a chemical compound with the CAS Number: 1255634-17-3 . It has a molecular weight of 217.65 . The IUPAC name for this compound is 3-(5-chloro-2-pyridinyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClNO/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-8H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 217.65 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Photophysical Properties and Intramolecular Charge Transfer
Research highlights the synthesis and characterization of carbazole-based molecules where "3-(5-Chloropyridin-2-yl)benzaldehyde" is potentially analogous to studied compounds in exerting intramolecular charge transfer (ICT) characteristics. For instance, derivatives like 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde showcased significant thermal, electrochemical, optical, and ICT properties. These findings indicate the utility of such compounds in developing materials with targeted photophysical attributes (Altinolcek et al., 2021).
Synthesis and Pharmacological Evaluation
The compound's structural framework serves as a precursor for synthesizing a wide array of chalcones and pyrimidines, which have been screened for antimicrobial activities. This underscores its utility in the discovery and development of new therapeutic agents (Patel & Patel, 2012).
Chemosensors for pH Discrimination
Derivatives synthesized from "this compound" have been explored as fluorescent chemosensors for pH, showing potential in distinguishing between normal cells and cancer cells based on pH variations. This application is pivotal in the biomedical field for diagnostics and cell biology studies (Dhawa et al., 2020).
Catalysis and Synthesis Applications
The compound is integral to reactions yielding precursors for 1,4-dihydropyridine derivatives, which are significant in pharmaceuticals as calcium channel blockers. Studies involving alkaline carbons as catalysts for the condensation of benzaldehyde derivatives underscore the compound's relevance in green chemistry and synthesis of medically important intermediates (Perozo-Rondón et al., 2006).
Metal-Organic Frameworks and Luminescence
"this compound" related compounds have been used in the formation of metal-organic frameworks (MOFs) with specific luminescent properties. Such applications are crucial for the development of new materials with potential uses in sensing, catalysis, and electronics (Gusev et al., 2011).
Environmental and Catalytic Properties
Studies focusing on MOFs involving analogs have showcased their utility in environmentally benign reactions, such as the oxidation of benzyl alcohol to benzaldehyde, demonstrating the compound's broader applicability in sustainable chemistry and catalysis (Paul et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFVWQBZWOCGBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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